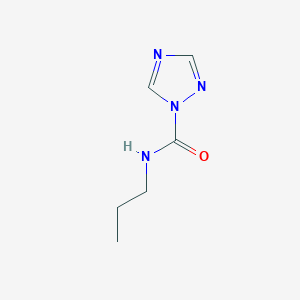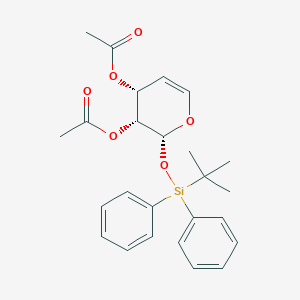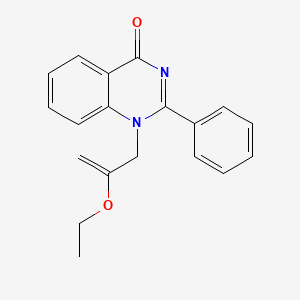
Methyl 2-amino-4-methoxy-6-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-methoxy-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-methoxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-methoxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 2-amino-4-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl 2-amino-4-methoxy-6-methylbenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
- Methyl 2-amino-3-methoxybenzoate
Uniqueness
Methyl 2-amino-4-methoxy-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 2-amino-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5H,11H2,1-3H3 |
Clé InChI |
MGCZPFCMLSOEHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)

![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)









